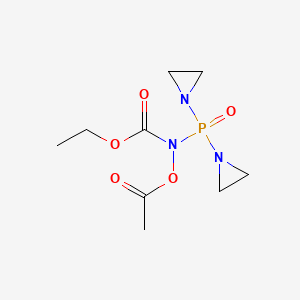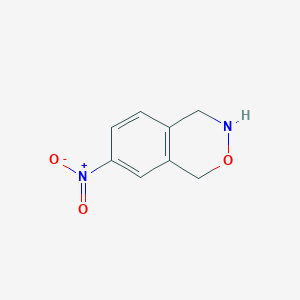
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of a nitro group at the 7th position enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- can be synthesized through several methods. One common approach involves the cyclization of o-nitrophenol with formaldehyde and an amine under acidic conditions. The reaction typically proceeds through a Mannich-type condensation, forming the benzoxazine ring . Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol .
Industrial Production Methods: Industrial production of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper or palladium can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- undergoes various chemical reactions, including:
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cyclization: Acidic or basic catalysts, depending on the specific reaction pathway.
Major Products:
Reduction: 3,4-dihydro-7-amino-1H-2,3-benzoxazine.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Cyclization: Polycyclic heterocycles with potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of high-performance materials such as resins and coatings.
Mecanismo De Acción
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- can be compared with other benzoxazine derivatives:
Propiedades
Número CAS |
21964-98-7 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
7-nitro-3,4-dihydro-1H-2,3-benzoxazine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)8-2-1-6-4-9-13-5-7(6)3-8/h1-3,9H,4-5H2 |
Clave InChI |
ZOZABKCYUYXXRS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CON1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)


![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
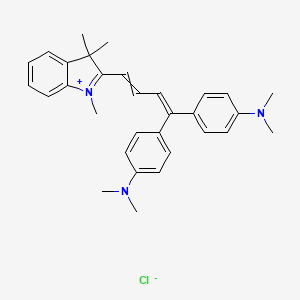

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
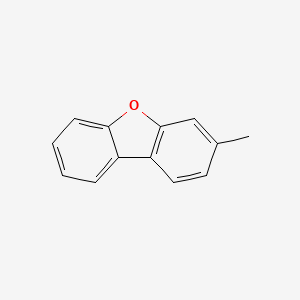

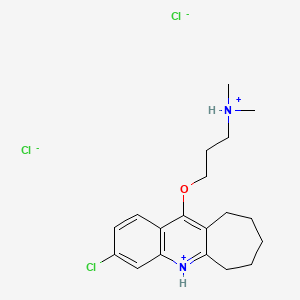
![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)
